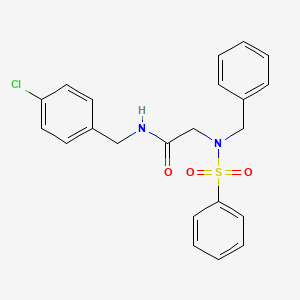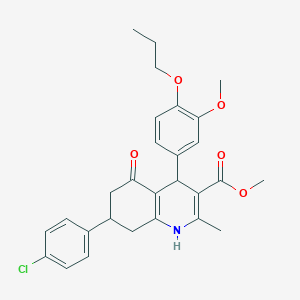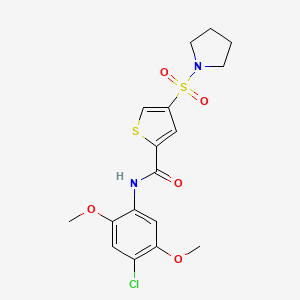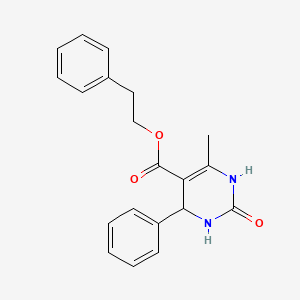
N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the class of glycine transporter inhibitors and has shown promising results in various studies.
Mécanisme D'action
N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide acts as a glycine transporter inhibitor. Glycine is an important neurotransmitter that plays a role in pain sensitivity, addiction, and depression. By inhibiting the uptake of glycine, N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide can increase the concentration of glycine in the synapse, leading to its therapeutic effects.
Biochemical and physiological effects:
N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. It can reduce pain sensitivity, as mentioned earlier, by increasing the concentration of glycine in the synapse. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, it has been shown to have antidepressant effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for glycine transporters. This means that it can be used to selectively target glycine transporters without affecting other neurotransmitter systems. However, one limitation is that it has not yet been extensively studied in human subjects, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several future directions for research on N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further study its potential therapeutic applications, particularly in treating addiction and depression. Another direction is to investigate its safety and efficacy in human subjects. Additionally, future research could focus on developing more potent and selective glycine transporter inhibitors based on the structure of N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide.
Méthodes De Synthèse
The synthesis of N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide involves a multistep process. The first step involves the reaction of benzylamine with 4-chlorobenzaldehyde to form N-benzyl-4-chlorobenzylamine. This compound is then reacted with phenylsulfonyl chloride to produce N-benzyl-N-(4-chlorobenzyl)-N-(phenylsulfonyl)amine. Finally, this compound is reacted with glycine methyl ester hydrochloride to produce N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have antinociceptive effects, which means it can reduce pain sensitivity. It has also been studied for its potential use in treating drug addiction and depression.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c23-20-13-11-18(12-14-20)15-24-22(26)17-25(16-19-7-3-1-4-8-19)29(27,28)21-9-5-2-6-10-21/h1-14H,15-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDXZIDWYXFLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Benzylbenzenesulfonamido)-N-[(4-chlorophenyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5123654.png)
![ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate hydrochloride](/img/structure/B5123659.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(isobutylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5123670.png)
![N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5123681.png)
![N-[3-(methylthio)propyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5123682.png)
![2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]acetamide](/img/structure/B5123690.png)
![4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5123697.png)




![7,8-dimethyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5123736.png)